2-amino-N-(3-methoxypropyl)-4-methylpentanamide
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Overview
Description
2-amino-N-(3-methoxypropyl)-4-methylpentanamide: is an organic compound with the molecular formula C10H22N2O2 It is a derivative of pentanamide, featuring an amino group, a methoxypropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methoxypropyl)-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid, 3-methoxypropylamine, and ammonia.
Amidation Reaction: The 4-methylpentanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 3-methoxypropylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Amination: The intermediate amide is then subjected to an amination reaction with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(3-methoxypropyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
Chemistry: 2-amino-N-(3-methoxypropyl)-4-methylpentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research and development purposes.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-4-methylpentanamide involves its interaction with specific molecular targets. The amino group and methoxypropyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
- 2-amino-N-(3-methoxypropyl)propanamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- 2-amino-N-(3-chloro-4-methylphenyl)benzamide
Comparison: Compared to these similar compounds, 2-amino-N-(3-methoxypropyl)-4-methylpentanamide is unique due to its specific substitution pattern on the pentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZCZSZMNYBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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